4-((2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)butyl 4-hydroxy-3,5-dimethoxybenzoate
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Overview
Description
4-((2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)butyl 4-hydroxy-3,5-dimethoxybenzoate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including a benzoate ester, a hydroxy group, and a dimethoxybenzene moiety
Preparation Methods
The synthesis of 4-((2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)butyl 4-hydroxy-3,5-dimethoxybenzoate involves several steps. One common synthetic route includes the following steps:
Formation of the diazaundecan intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the diazaundecan intermediate.
Esterification: The intermediate is then esterified with 4-hydroxy-3,5-dimethoxybenzoic acid to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
4-((2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)butyl 4-hydroxy-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)butyl 4-hydroxy-3,5-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial products.
Mechanism of Action
The mechanism of action of 4-((2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)butyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-((2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)butyl 4-hydroxy-3,5-dimethoxybenzoate can be compared with similar compounds, such as:
(S)-2-Amino-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: This compound shares a similar diazaundecan structure but differs in its functional groups and overall structure.
Ethyl (1R,2R,3R,4S)-3-[(1S)-1-acetamido-2-propylpentyl]-2-hydroxy-4-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]cyclopentanecarboxylate: This compound also contains the diazaundecan moiety but has a different overall structure and functional groups.
Properties
IUPAC Name |
4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]butyl 4-hydroxy-3,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O9/c1-23(2,3)35-21(30)26-20(27-22(31)36-24(4,5)6)25-11-9-10-12-34-19(29)15-13-16(32-7)18(28)17(14-15)33-8/h13-14,28H,9-12H2,1-8H3,(H2,25,26,27,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBKZJKAWYTMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCCOC(=O)C1=CC(=C(C(=C1)OC)O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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